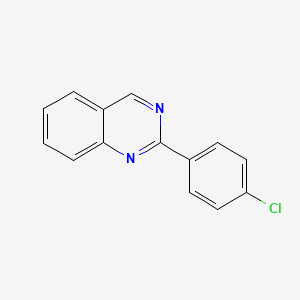

2-(4-Chlorophenyl)quinazoline

Description

Significance of the Quinazoline (B50416) Heterocyclic System in Chemical Sciences

The quinazoline scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govmdpi.comnih.gov Derivatives of quinazoline have been shown to exhibit a wide array of pharmacological properties, making them a focal point of drug discovery and development efforts. ijmpr.innih.gov

The significance of the quinazoline system stems from several key factors:

Broad Spectrum of Biological Activities: Quinazoline derivatives have demonstrated a remarkable range of biological effects, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral activities. mdpi.comnih.govjclmm.com This diversity makes the quinazoline nucleus a versatile starting point for the design of new therapeutic agents. nih.govijmpr.in

Presence in Marketed Drugs: A number of approved drugs incorporate the quinazoline structure, highlighting its clinical importance. researchgate.net These drugs are used to treat a variety of conditions, from cancer to hypertension. ijmpr.injclmm.com

Synthetic Accessibility: The synthesis of quinazoline derivatives is well-established, with numerous methods available to modify the core structure at various positions. researchgate.netnih.gov This allows chemists to create large libraries of compounds for biological screening and to fine-tune the properties of lead compounds.

Structural Versatility: The quinazoline ring system can be readily functionalized at multiple positions, enabling the exploration of structure-activity relationships (SAR). omicsonline.org Substitutions at the 2, 4, 6, and 8 positions have been shown to significantly influence the biological activity of these compounds. ijmpr.in

The following table provides a summary of the diverse biological activities associated with the quinazoline scaffold:

| Biological Activity | Description | References |

| Anticancer | Inhibition of cancer cell growth through various mechanisms, including targeting enzymes like EGFR tyrosine kinase. | nih.govmdpi.comekb.eg |

| Antimicrobial | Activity against a range of bacteria and fungi. | mdpi.comnih.govijser.in |

| Anti-inflammatory | Reduction of inflammation, with some derivatives showing potency comparable to existing drugs. | mdpi.comnih.govijmpr.in |

| Anticonvulsant | Potential for the treatment of seizures. | nih.govijmpr.injclmm.com |

| Antiviral | Inhibition of viral replication. | mdpi.comijmpr.in |

Overview of 2-(4-Chlorophenyl)quinazoline as a Subject of Academic Inquiry

Within the vast landscape of quinazoline chemistry, this compound has emerged as a specific compound of interest for researchers. Its structure features a chlorophenyl group at the 2-position of the quinazoline ring system. This particular substitution pattern has been the subject of various scientific investigations.

The molecular formula of this compound is C₁₄H₉ClN₂, and it has a molecular weight of 240.69 g/mol . cymitquimica.com Research on this compound and its derivatives often involves its synthesis and subsequent evaluation for various biological activities. For instance, it can be synthesized through different chemical reactions, and its derivatives have been prepared and studied for their potential as anti-inflammatory and anticancer agents. imrpress.comresearchgate.net

The following table outlines some of the key research areas involving this compound and its derivatives:

| Research Area | Focus of Investigation | Key Findings | References |

| Synthesis | Development of synthetic routes to this compound and its derivatives. | Various methods have been established for the synthesis of the core structure and its modifications. | ijser.inimrpress.com |

| Anti-inflammatory Activity | Evaluation of the anti-inflammatory properties of derivatives. | Some derivatives have shown anti-inflammatory activity comparable to standard drugs like indomethacin. | imrpress.com |

| Anticancer Activity | Investigation of the cytotoxic effects of derivatives on various cancer cell lines. | Derivatives have shown promising activity against cell lines such as MCF7, HCT116, and HEPG2. | researchgate.netbibliotekanauki.pl |

| Enzyme Inhibition | Study of the inhibitory effects on specific enzymes, such as EGFR tyrosine kinase. | Some derivatives have demonstrated inhibitory activity against EGFR-TK. | bibliotekanauki.pl |

Research Trajectories and Multidisciplinary Relevance in Chemical Biology

The study of this compound and its analogs extends beyond traditional synthetic chemistry into the interdisciplinary field of chemical biology. This area of research focuses on the use of chemical tools to understand and manipulate biological systems.

The relevance of this compound in chemical biology is driven by the potential of its derivatives to serve as probes for studying cellular processes or as leads for the development of new therapeutic agents. chemimpex.com For example, the investigation of how these compounds interact with biological targets like enzymes and receptors provides valuable insights into disease mechanisms. nih.govevitachem.com

Key research trajectories in this area include:

Target Identification and Validation: Identifying the specific molecular targets through which derivatives of this compound exert their biological effects. chemimpex.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound to understand how different functional groups influence its activity and selectivity. nih.gov

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds produce their biological responses. evitachem.complos.org

Development of Novel Therapeutics: Utilizing the insights gained from chemical biology studies to design and synthesize new drug candidates with improved efficacy and safety profiles. nih.govdovepress.com

The multidisciplinary nature of this research involves a combination of synthetic chemistry, molecular modeling, biochemistry, and cell biology to fully characterize the potential of these compounds. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C14H9ClN2 |

|---|---|

Molecular Weight |

240.69 g/mol |

IUPAC Name |

2-(4-chlorophenyl)quinazoline |

InChI |

InChI=1S/C14H9ClN2/c15-12-7-5-10(6-8-12)14-16-9-11-3-1-2-4-13(11)17-14/h1-9H |

InChI Key |

NMJRUVIOYRDYQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=N2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 4 Chlorophenyl Quinazoline and Its Derivatives

Established Synthetic Pathways for Quinazoline (B50416) Ring Systems

The construction of the fundamental quinazoline ring can be achieved through several established and innovative synthetic routes. These methods offer versatility in introducing a wide array of substituents onto the bicyclic core.

Cyclocondensation Approaches

Cyclocondensation reactions are a traditional and widely used method for assembling the quinazoline framework. These reactions typically involve the formation of the pyrimidine (B1678525) ring by reacting a substituted ortho-amino benzene (B151609) derivative with a suitable one-carbon synthon.

One of the most common strategies is the condensation of anthranilamides (2-aminobenzamides) with aldehydes or ketones. ghru.edu.aforganic-chemistry.org This reaction often proceeds through an imine intermediate, which then undergoes intramolecular cyclization. ghru.edu.af Various catalysts, including Lewis acids and Brønsted acids, can be employed to facilitate this transformation. For instance, the reaction can be catalyzed by p-toluenesulfonic acid, followed by an oxidative dehydrogenation step to yield the aromatic quinazoline. organic-chemistry.org Another approach involves a three-component, one-pot reaction between substituted benzaldehydes, o-aminoarylketones, and ammonium (B1175870) acetate (B1210297), often catalyzed by molecular iodine, which acts as both a Lewis acid and an oxidizing agent.

Recent advancements have focused on developing more environmentally benign conditions. This includes the use of aqueous media for the cyclocondensation of 2-aminobenzonitriles with aromatic aldehydes to form 2-aryl-2,3-dihydroquinazolin-4(1H)-ones, which can be subsequently oxidized. nih.gov

Table 1: Examples of Cyclocondensation Reactions for Quinazoline Synthesis

| Reactants | Reagents/Catalyst | Product Type | Reference |

| 2-Aminobenzamide (B116534) + Aldehyde | p-Toluenesulfonic acid, PIDA | 4(3H)-Quinazolinone | organic-chemistry.org |

| o-Aminoarylketone + Aldehyde + NH₄OAc | I₂ | Substituted Quinazoline | |

| o-Bromobenzonitrile + Benzaldehyde (B42025) + NH₃·H₂O | Cu₂(OAc)₄·2H₂O, Cs₂CO₃ | 2-Arylquinazolin-4(3H)-one | nih.gov |

| 2-Aminobenzamide + Aldehyde | GPTMS-TSC-CuI₁₆-SBA | 2,3-Dihydroquinazolin-4(1H)-one | ghru.edu.af |

Dehydrogenative Coupling Reactions

Dehydrogenative coupling has emerged as a powerful, atom-economical strategy for quinazoline synthesis. These reactions form C-N and C-C bonds through the removal of hydrogen gas, often catalyzed by transition metals and avoiding the need for pre-functionalized substrates or harsh oxidants.

Ruthenium complexes have been shown to be highly effective catalysts for the dehydrogenative coupling of 2-aminophenyl ketones with amines to selectively form quinazoline products. marquette.edu Similarly, manganese-catalyzed acceptorless dehydrogenative coupling provides a sustainable route for the synthesis of 2-substituted quinazolines from 2-aminobenzyl alcohol and primary amides. Other transition metals, such as iridium, have also been utilized in acceptorless dehydrogenative coupling (ADC) reactions of 2-aminoarylmethanols with amides or nitriles to produce a variety of quinazolines in excellent yields.

C-H/N-H Bond Activation Methodologies

Direct C-H/N-H bond activation and annulation represent a modern and efficient approach to synthesizing quinazolines. This strategy avoids the multi-step sequences often required for pre-functionalizing starting materials.

An example is the nickel-catalyzed [4+2] annulation of benzylamines and nitriles. In this process, the nickel catalyst, directed by an in situ formed amidine, activates ortho C-H bonds and N-H bonds to construct the quinazoline ring. Cobalt-catalyzed C-H activation of N-sulfinylimines and their subsequent coupling with dioxazolones (as a nitrile synthon) also provides facile access to the quinazoline core.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of heterocyclic compounds, including quinazolines. mdpi.com These reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille couplings, are typically used to introduce aryl, alkyl, or alkynyl substituents onto a pre-existing quinazoline scaffold, but can also be integral to the ring's formation.

A palladium-catalyzed tandem reaction of 2-(benzylideneamino)benzonitriles with arylboronic acids has been developed to access 2,4-diarylquinazolines. mdpi.com The proposed mechanism involves the carbopalladation of the nitrile group followed by an intramolecular cyclization. Furthermore, palladium catalysis can be employed in the carbonylative synthesis of N-(2-cyanoaryl)benzamides, which are key precursors that can be cyclized to form quinazolinones. nih.gov

Specific Synthesis of 2-(4-Chlorophenyl)quinazoline and Related Analogues

The synthesis of specifically substituted quinazolines like this compound often relies on adapting general methodologies using appropriately substituted starting materials.

Multi-Step Reaction Procedures and Optimized Conditions

A common and effective route to synthesize 2-arylquinazolines, including the 2-(4-chlorophenyl) analogue, involves a multi-step sequence starting from readily available anthranilamide (2-aminobenzamide).

One established procedure involves the initial synthesis of a 2-arylquinazolin-4-one intermediate. nih.gov This is achieved through the aerobic, catalyst-free cyclocondensation of anthranilamide with the corresponding aromatic aldehyde—in this case, 4-chlorobenzaldehyde. The reaction proceeds via imine formation, followed by intramolecular nucleophilic attack and subsequent aerobic oxidation.

The resulting 2-(4-chlorophenyl)quinazolin-4-one is then converted to the target quinazoline. A typical method involves a deoxychlorination step to transform the C4-carbonyl group into a more reactive leaving group. Treatment with a chlorinating agent such as phosphoryl chloride (POCl₃) yields 4-chloro-2-(4-chlorophenyl)quinazoline. This intermediate is highly susceptible to nucleophilic substitution. The final step is the reductive dehalogenation of the 4-chloro group to a C-H bond, which can be achieved using various reducing agents, such as catalytic hydrogenation, to afford the final product, this compound.

Optimization of these reaction steps is crucial for achieving high yields. For the initial cyclocondensation, temperature and solvent choice are key parameters. The deoxychlorination step often requires stringent anhydrous conditions and careful temperature control to minimize side reactions. nih.gov

Table 2: Illustrative Multi-Step Synthesis of this compound

| Step | Starting Materials | Reagents and Conditions | Intermediate/Product |

| 1. Cyclocondensation | Anthranilamide, 4-Chlorobenzaldehyde | Aerobic conditions, heat | 2-(4-Chlorophenyl)quinazolin-4(3H)-one |

| 2. Deoxychlorination | 2-(4-Chlorophenyl)quinazolin-4(3H)-one | POCl₃, heat | 4-Chloro-2-(4-chlorophenyl)quinazoline |

| 3. Reduction | 4-Chloro-2-(4-chlorophenyl)quinazoline | H₂, Pd/C or other reducing agent | This compound |

An alternative approach involves the reaction of 2-aminobenzylamine with 4-chlorobenzaldehyde. This condensation typically forms a 3,4-dihydroquinazoline intermediate, which then requires an oxidation step to aromatize the pyrimidine ring and yield the final quinazoline product. beilstein-journals.orgnih.gov

Synthesis from 2-Aminobenzoic Acid and its Derivatives

A foundational and versatile approach to the quinazoline core involves the use of 2-aminobenzoic acid and its derivatives, such as 2-aminobenzamide. marquette.edunih.govacs.org One common strategy is the condensation of 2-aminobenzamide with an appropriate aldehyde, in this case, 4-chlorobenzaldehyde. This reaction typically proceeds via the formation of an imine intermediate, which then undergoes intramolecular cyclization to form a 2,3-dihydroquinazolin-4(1H)-one. ghru.edu.af Subsequent oxidation or dehydrogenation furnishes the aromatic quinazolinone ring. Various catalytic systems, including ruthenium and copper-based catalysts, have been developed to promote these transformations efficiently. marquette.edunih.govrsc.org

For instance, a ruthenium catalytic system has been shown to be highly selective for the dehydrogenative coupling of 2-aminophenyl ketones with amines to yield quinazolines. marquette.edunih.govacs.org Similarly, the deaminative coupling of 2-aminobenzamides with amines can efficiently produce quinazolinone products. marquette.edunih.govacs.org Iron-catalyzed cross-dehydrogenative coupling (CDC) between anthranilamides and methyl arenes represents another direct route to 2-aryl quinazolinones. rsc.org Furthermore, multicomponent reactions (MCRs) involving derivatives of 2-aminobenzoic acid, such as isatoic anhydride, with an amine and an aldehyde offer a streamlined, one-pot synthesis of quinazolinone derivatives. openmedicinalchemistryjournal.commdpi.com

A general synthetic scheme starting from 2-aminobenzamide is depicted below:

Step 1: Condensation: 2-Aminobenzamide reacts with 4-chlorobenzaldehyde. The amino group of the benzamide (B126) attacks the carbonyl carbon of the aldehyde.

Step 2: Cyclization: An intramolecular reaction leads to the formation of the dihydroquinazolinone ring.

Step 3: Aromatization: Dehydrogenation or oxidation of the intermediate yields the final 2-(4-chlorophenyl)quinazolin-4(3H)-one.

This resulting quinazolinone can then be converted to this compound through further chemical modifications, such as chlorination of the 4-position followed by reduction.

Utility of Halogenated Quinazoline Precursors in Chemical Synthesis

Halogenated quinazolines, such as 2,4-dichloroquinazoline (B46505), are pivotal intermediates in the synthesis of diversely substituted quinazoline derivatives. mdpi.com The differential reactivity of the halogen atoms, particularly at the C2 and C4 positions, allows for controlled, regioselective substitutions. nih.govnih.gov

The chlorine atom at the C4 position of the quinazoline ring is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. stackexchange.comnih.gov This enhanced reactivity is attributed to the electronic effect of the adjacent ring nitrogen. Consequently, reacting 2,4-dichloroquinazoline with a nucleophile under mild conditions typically results in selective substitution at the C4 position, leaving the C2-chloro group intact. mdpi.comstackexchange.com This principle is widely exploited to introduce a variety of substituents at C4. To achieve substitution at the C2 position, harsher reaction conditions such as higher temperatures are generally required. nih.govnih.gov

This regioselectivity is crucial for synthetic strategy. For example, to synthesize a 2-aryl-4-aminoquinazoline, one could start with 2,4-dichloroquinazoline, first perform a nucleophilic substitution with an amine at the C4 position, and then carry out a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, at the C2 position with an appropriate boronic acid. nih.gov The reactivity of 2-ethoxy-4-chloroquinazoline has also been explored, where the C4-chloro group is readily displaced by various nitrogen nucleophiles like hydrazine (B178648), thiosemicarbazide, and sodium azide (B81097). scispace.comresearchgate.net

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of Dichloroquinazolines

| Precursor | Reaction Conditions | Position of Primary Substitution | Rationale for Selectivity |

|---|---|---|---|

| 2,4-Dichloroquinazoline | Mild (e.g., low temperature, short reaction time) | C4 | Higher electrophilicity of the C4 position due to the influence of the adjacent ring nitrogen. |

| 2,4-Dichloroquinazoline | Harsh (e.g., high temperature, microwave irradiation) | C2 (after C4 substitution) | Lower reactivity of the C2 position requires more energy to overcome the activation barrier. |

Derivatization Strategies and Structural Modifications at Key Positions

Introduction of Aromatic and Heteroaromatic Moieties

The introduction of diverse aromatic and heteroaromatic groups at various positions of the this compound core is a key strategy for modifying its properties. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. nih.gov For instance, using a precursor like 2-chloro-4-arylquinazoline, a Suzuki coupling with an aryl- or heteroarylboronic acid can introduce a new aromatic moiety at the C2 position. nih.gov

Similarly, starting with 2,4,7-trichloroquinazoline, a sequence of regioselective Suzuki cross-coupling reactions can be employed. The first coupling typically occurs at the most electrophilic C4 position, followed by substitutions at the C2 and C7 positions, enabling the synthesis of complex, poly-arylated quinazolines. nih.gov Iron-catalyzed cross-dehydrogenative coupling also provides a direct method for synthesizing 2-aryl quinazolinones from anthranilamides and methyl arenes. rsc.org

Incorporation of Functionalized Side Chains (e.g., Amide, Thioamide, Piperazine)

Functionalized side chains are frequently incorporated into the quinazoline scaffold to modulate its physicochemical and biological properties. The piperazine (B1678402) moiety is a particularly common appendage. nih.govmdpi.comresearchgate.net Typically, a 4-chloroquinazoline (B184009) intermediate is reacted with piperazine in a nucleophilic substitution reaction to yield a 4-(piperazin-1-yl)quinazoline derivative. nih.govrsc.org The secondary amine of the piperazine ring can then be further functionalized, for example, by coupling with carboxylic acids to form amide derivatives. nih.gov

The synthesis of thioamide derivatives can be achieved through a two-step process involving the chlorination of a quinazolin-4(3H)-one, followed by reaction of the resulting 4-chloroquinazoline with a dithiocarbamate (B8719985) salt. researchgate.net This transformation converts the C4-oxo group into a C4-thione group. Amide functionalities can also be introduced at other positions through standard coupling reactions, provided a suitable amine or carboxylic acid precursor is available on the quinazoline ring.

Table 2: Examples of Functionalized Side Chain Incorporation

| Side Chain | Synthetic Precursor | Key Reaction Type | Resulting Moiety |

|---|---|---|---|

| Piperazine | 4-Chloroquinazoline | Nucleophilic Aromatic Substitution (SNAr) | 4-(Piperazin-1-yl)quinazoline |

| Amide | 4-(Piperazin-1-yl)quinazoline + Carboxylic Acid | Amide Coupling (e.g., using HATU) | 4-(4-Acylpiperazin-1-yl)quinazoline |

| Thioamide | Quinazolin-4(3H)-one | Chlorination followed by Thiation | Quinazoline-4(3H)-thione |

Synthesis of Dimeric and Hybrid Quinazoline Structures

The synthesis of dimeric and hybrid quinazoline structures involves linking two quinazoline units or joining a quinazoline core with another distinct heterocyclic scaffold. nih.govasianpubs.org This molecular hybridization strategy aims to create molecules with novel or enhanced properties. nih.govrsc.org

Dimeric quinazolines can be synthesized by using a bifunctional linker, such as ethylenediamine (B42938), to connect two quinazoline precursors. heteroletters.org For example, the reaction of two equivalents of 2-aminobenzonitrile (B23959) with one equivalent of ethylenediamine and an orthoester can yield bis-quinazoline dimers. heteroletters.org Another approach involves creating a piperazine- or homopiperazine-spaced dimer derived from quinazolin-2-one precursors. nih.gov

Hybrid structures are created by covalently linking the quinazoline core to other pharmacologically relevant moieties like thiazole, triazole, or oxadiazole. nih.govrsc.org For example, a quinazolinone-thiazolidinone hybrid can be synthesized by first preparing a Schiff base from an amino-substituted quinazolinone and an aromatic aldehyde, followed by reaction with thioglycolic acid. rsc.org These strategies significantly expand the chemical diversity of quinazoline-based compounds.

Regioselective Substitutions and Reactivity Control

As discussed previously (Section 2.2.3), control over regioselectivity is paramount in the functionalization of poly-substituted quinazolines. mdpi.comnih.gov The inherent reactivity differences between positions on the quinazoline ring, particularly in halogenated precursors, are the primary means of achieving this control. The C4 position is the most reactive site for SNAr reactions in 2,4-dichloroquinazolines, allowing for selective functionalization under mild conditions. mdpi.comstackexchange.com

More advanced strategies have been developed to influence regioselectivity. For instance, in 2,4-dichloro-6,7-dimethoxyquinazoline, treatment with an azide nucleophile can lead to a "sulfonyl group dance". nih.gov In this process, the azide first displaces a sulfonyl group at C4, and the resulting azide-tetrazole equilibrium directs the displaced sulfinate to substitute the chloride at the C2 position, achieving a C2-regioselective modification that is typically challenging. nih.gov Such methodologies, which leverage the intrinsic electronic properties and tautomeric equilibria of the system, provide sophisticated control over the synthesis of specifically substituted quinazoline derivatives.

Green Chemistry and Sustainable Synthetic Approaches for this compound and its Derivatives

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. researchgate.netnih.gov By directly and efficiently heating the reaction mixture, microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields. researchgate.netfrontiersin.org This technique has been successfully applied to the synthesis of a wide range of quinazoline and quinazolinone derivatives. nih.gov

The application of microwave heating can be particularly effective in facilitating cyclization and condensation reactions that form the core quinazoline structure. frontiersin.org For instance, a rapid one-pot, solvent-free procedure was developed for synthesizing fluorinated 2,3-disubstituted quinazolin-4(3H)-ones through the neat three-component cyclocondensation of anthranilic acid, phenyl acetyl chloride, and substituted anilines under microwave irradiation. researchgate.net This method demonstrated significant rate enhancement and good yields compared to conventional heating. researchgate.net

In another approach, 3-substituted-quinazolin-4(3H)-ones were synthesized in a one-pot, one-step reaction of anthranilic acid, amines, and an orthoester in a microwave reactor. tandfonline.comresearchgate.net Research has shown that compared to conventional heating which can take 3-6 hours and yield 48-89%, microwave irradiation can shorten reaction times to 10-20 minutes and improve yields to 66-97%. researchgate.net Furthermore, catalyst- and solvent-free synthesis of quinazoline derivatives has been achieved from aldehydes and 2-aminobenzophenones under microwave conditions, offering an eco-friendly alternative by eliminating organic solvents. nih.gov

The synthesis of complex heterocyclic systems has also benefited from this technology. For example, novel polyheterocyclic quinazolino[4,3-b]quinazolin-8-ones were prepared by fusing 2-(o-aminophenyl)-4(3H)-quinazolinone with various ortho-esters under solvent-free microwave conditions, which resulted in cleaner reaction profiles and shorter reaction times. frontiersin.org

| Starting Materials | Product Type | Reaction Conditions | Time | Yield (%) | Reference |

| Anthranilic acid, Phenyl acetyl chloride, Substituted anilines | Fluorinated 2,3-disubstituted quinazolin-4(3H)-ones | Microwave irradiation, Solvent-free | Not Specified | Good | researchgate.net |

| Anthranilic acid, Amines, Orthoester | 3-Substituted-quinazolin-4(3H)-ones | Microwave reactor | Not Specified | Not Specified | tandfonline.comresearchgate.net |

| Aldehydes, 2-Aminobenzophenones, Ammonium acetate | Quinazoline derivatives | Microwave heating, Catalyst- and solvent-free | Minutes | 70-91% | nih.gov |

| 2-halobenzoic acids, Amidines | Quinazolinone derivatives | Microwave-assisted, Iron-catalyzed, in Water or DMF | 30 min | Moderate to High | sci-hub.cat |

| 2-(o-aminophenyl)-4(3H)-quinazolinone, Ortho-esters | Polyheterocyclic quinazolino[4,3-b]quinazolin-8-ones | Microwave irradiation, Solvent-free | Not Specified | High | frontiersin.org |

Solvent-Free Reaction Conditions

Eliminating organic solvents is a primary goal of green chemistry, as they are often toxic, flammable, and contribute to environmental pollution. Solvent-free reactions, also known as neat reactions, offer a cleaner and more atom-economical approach to synthesis. rsc.org

The direct reaction of 2-aminobenzylamine and benzaldehyde derivatives to form 2-aryl-1,2,3,4-tetrahydroquinazolines has been successfully achieved by simply mixing the reagents neat or as an aqueous slurry. rsc.org This method provides excellent conversion without the need for catalysts or auxiliary reagents. rsc.org In cases where the reaction is slow, gentle heating to create a melt phase leads to a rapid and clean conversion to the desired product. rsc.org

However, the applicability of solvent-free conditions is not universal and depends on the specific reaction. For example, attempts to synthesize 2-aryl-4-styrylquinazolines from 1-(2-aminophenyl)-3-arylprop-2-en-1-ones and aromatic aldehydes under solvent-free conditions at 80°C and 120°C were unsuccessful, indicating that the solvent plays a crucial role in that particular transformation. rsc.org

Despite some limitations, many successful solvent-free syntheses of quinazoline derivatives have been reported. A one-pot, three-component synthesis of 2-substituted 4-aminoquinazolines from 2-aminobenzonitrile, orthoesters, and ammonium acetate has been described under solvent-free and microwave conditions. scispace.com This approach highlights the synergistic benefits of combining green chemistry techniques. Additionally, the synthesis of 2-aryl-1,2,3,4-tetrahydroquinazolines demonstrates a direct and efficient solvent-free method that avoids the need for catalysts or derivatization of starting materials. rsc.orgmonash.edu

| Starting Materials | Product | Reaction Conditions | Catalyst | Yield | Reference |

| 2-Aminobenzylamine, Benzaldehyde derivatives | 2-Aryl-1,2,3,4-tetrahydroquinazolines | Neat or aqueous slurry, gentle heating if needed | None | Excellent conversion | rsc.org |

| 2-Aminobenzonitrile, Orthoesters, Ammonium acetate | 2-Substituted 4-aminoquinazolines | Solvent-free, Microwave irradiation | None | Not Specified | scispace.com |

| Aldehydes, 2-Aminobenzophenones, Ammonium acetate | Quinazoline derivatives | Solvent-free, Microwave heating | None | 70-91% | nih.gov |

| 1-(2-Aminophenyl)-3-arylprop-2-en-1-ones, Aromatic aldehydes | 2-Aryl-4-styrylquinazolines | Solvent-free, 80-120°C | None | No product formed | rsc.org |

Reactivity Profiles and Mechanistic Investigations of 2 4 Chlorophenyl Quinazoline Derivatives

Nucleophilic Substitution Reactions and Reactivity Towards Nitrogen Nucleophiles

The quinazoline (B50416) ring system, particularly when substituted with leaving groups like halogens, is susceptible to nucleophilic substitution reactions. The reactivity of the carbon atoms in the pyrimidine (B1678525) ring is significantly influenced by the presence of the two nitrogen atoms. In derivatives such as 2,4-dichloroquinazoline (B46505), the C-4 position is considerably more electrophilic and thus more reactive towards nucleophiles than the C-2 position. scispace.comnih.govnih.govmdpi.com This enhanced reactivity at C-4 is attributed to the α-nitrogen effect and allows for regioselective substitutions. nih.govmdpi.com

Reactions with nitrogen nucleophiles, such as primary and secondary amines, typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The substitution at the C-4 position can often be achieved under mild conditions (e.g., room temperature or slightly elevated temperatures), while displacing a group at the C-2 position generally requires more forcing or harsh conditions, such as higher temperatures and longer reaction times. nih.govstackexchange.com This differential reactivity is a cornerstone for the selective synthesis of polysubstituted quinazolines. stackexchange.com

For instance, the reaction of 2,4-dichloroquinazoline with hydrazine (B178648) hydrate (B1144303) at low temperatures (0-5 °C) results in the selective substitution of the chlorine atom at the C-4 position, leaving the C-2 chlorine untouched. stackexchange.com Subsequent reaction of the resulting 2-chloro-4-hydrazinylquinazoline (B2550126) under reflux conditions is necessary to substitute the remaining chlorine at the C-2 position. stackexchange.com This stepwise reactivity allows for the introduction of different nucleophiles at the C-4 and C-2 positions. The functionalization of chloroquinazolines with various amines is a common strategy for synthesizing a wide range of biologically active 4-aminoquinazoline derivatives. scielo.brnih.govresearchgate.net

| Quinazoline Substrate | Nucleophile | Position of Substitution | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 2,4-Dichloroquinazoline | Hydrazine hydrate | C-4 | Ethanol, 0-5 °C, 2 h | 2-Chloro-4-hydrazinylquinazoline | stackexchange.com |

| 2-Chloro-4-hydrazinylquinazoline | Hydrazine hydrate | C-2 | Isopropanol, Reflux, 1 h | 2,4-Dihydrazinylquinazoline | stackexchange.com |

| 4-Chloro-6-iodo-2-phenylquinazoline | N-Methyl-p-toluidine | C-4 | THF/H₂O, Microwave, 100 °C, 10 min | N-Methyl-N-(p-tolyl)-6-iodo-2-phenylquinazolin-4-amine | nih.gov |

| 2-Ethoxy-4-chloroquinazoline | Thiosemicarbazide | C-4 | Ethanol, Reflux | 4-(2-Ethoxyquinazolin-4-yl)thiosemicarbazide | researchgate.net |

| 2-Ethoxy-4-chloroquinazoline | Sodium azide (B81097) | C-4 | Acetic acid | 4-Azido-2-ethoxyquinazoline | researchgate.net |

Electrophilic Aromatic Substitution on the Quinazoline Ring System

The quinazoline nucleus is an electron-deficient heteroaromatic system due to the electron-withdrawing nature of the pyrimidine ring nitrogens. This inherent electronic property makes the quinazoline ring generally resistant to classical electrophilic aromatic substitution (EAS) reactions, which typically require harsh conditions to proceed.

Despite this low reactivity, electrophilic substitution can be achieved under forcing conditions. For example, the nitration of a 3-(4-chlorophenyl)-2-methyl-quinazolin-4-one derivative was accomplished using a potent nitrating mixture of fuming nitric acid and concentrated sulfuric acid. researchgate.net This reaction resulted in dinitration, with one nitro group introduced onto the quinazoline ring system at the C-6 position and another on the pendant chlorophenyl ring. researchgate.net

More modern synthetic methods have been developed to functionalize the aryl rings of 2-arylquinazoline systems that avoid the harsh conditions of classical EAS. One such method is palladium-catalyzed C-H bond activation, which enables regioselective halogenation. For 2-phenylquinazoline (B3120039) derivatives, a protocol using N-halosuccinimides (NBS, NCS, NIS) as the halogen source and a Pd(OAc)₂ catalyst directs halogenation to the ortho-position of the 2-phenyl ring. researchgate.netresearchgate.net This reaction is not a traditional EAS but a directed C-H functionalization, where the nitrogen atom of the quinazoline ring acts as a directing group, leading to high regioselectivity. researchgate.netresearchgate.net

| Substrate | Reagents | Reaction Type | Position of Substitution | Yield | Reference |

|---|---|---|---|---|---|

| 3-(4-Chlorophenyl)-2-methyl-quinazolin-4-one | Fuming HNO₃, conc. H₂SO₄ | Electrophilic Nitration | C-6 (quinazoline) & C-3' (phenyl) | 49.7% | researchgate.net |

| 2-Phenylquinazoline | N-Bromosuccinimide (NBS), Pd(OAc)₂ | Pd-Catalyzed C-H Bromination | ortho-position of phenyl ring | 92% | researchgate.net |

| 2-(4-Methoxyphenyl)quinazoline | N-Chlorosuccinimide (NCS), Pd(OAc)₂ | Pd-Catalyzed C-H Chlorination | ortho-position of phenyl ring | 88% | researchgate.net |

| 2-(4-Fluorophenyl)quinazoline | N-Iodosuccinimide (NIS), Pd(OAc)₂ | Pd-Catalyzed C-H Iodination | ortho-position of phenyl ring | 85% | researchgate.net |

Palladium-Mediated Reactivity at C-X Bonds (where X = Cl, Br, I)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to derivatives of 2-(4-Chlorophenyl)quinazoline. nobelprize.org The C-Cl bond on the 4-chlorophenyl substituent serves as a reactive handle for various transformations. Furthermore, if additional halogen substituents are present on the quinazoline core, their differential reactivity can be exploited for sequential, regioselective functionalization. scispace.comnih.gov The general reactivity order for halogens in these couplings is I > Br > Cl. The reactivity of different positions on a halogenated quinazoline core often follows the order C-4 > C-2 > C-7, allowing for controlled, stepwise modifications. nih.govscispace.com

Suzuki-Miyaura Coupling : This reaction couples an organohalide with an organoboron compound (typically a boronic acid) to form a C-C bond. wikipedia.orgyonedalabs.com The C-Cl bond of the 2-(4-chlorophenyl) group can be coupled with various aryl- or vinylboronic acids to synthesize biaryl or styrenyl derivatives. For polyhalogenated quinazolines, temporary deactivation of the highly reactive C-4 position (e.g., by converting it to a thioether) can allow for selective Suzuki coupling at the C-2 position, followed by subsequent functionalization at C-4 and other positions. scispace.comnih.govscispace.com

Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org It is a key method for synthesizing N-aryl derivatives. The 4-chlorophenyl group can be coupled with a wide range of primary or secondary amines, anilines, or even ammonia (B1221849) equivalents to produce 2-(4-aminophenyl)quinazoline derivatives. wikipedia.orglibretexts.org The reaction typically employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine (B1218219) ligand (such as XPhos or SPhos) and a base. youtube.combeilstein-journals.org

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 2,7-Dichloro-4-(isopropylthio)quinazoline | Phenylboronic acid | Pd(OAc)₂, PPh₃, Na₂CO₃ | 7-Chloro-4-(isopropylthio)-2-phenylquinazoline | 94% | nih.govscispace.com |

| Suzuki-Miyaura | 2,4-Dichloro-7-(trifluoromethyl)quinazoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Chloro-4-(4-methoxyphenyl)-7-(trifluoromethyl)quinazoline | 85% | nih.gov |

| Buchwald-Hartwig | 2-Bromo-13α-estrone | Aniline (B41778) | Pd(OAc)₂, XPhos, KOt-Bu | 2-Anilino-13α-estrone | 94% | beilstein-journals.org |

| Sonogashira | 6-Bromo-2,4-dichloroquinazoline | tert-Butyl acetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Bromo-2-chloro-4-(tert-butylethynyl)quinazoline | 67% | nih.gov |

Intramolecular Cyclization and Rearrangement Mechanisms

Derivatives of this compound can be designed as precursors for subsequent intramolecular reactions, leading to the formation of more complex, fused heterocyclic systems. These reactions often involve the cyclization of a substituent, strategically placed on the quinazoline core or the 2-aryl group, onto another part of the molecule.

For example, quinazoline derivatives bearing appropriate functional groups can undergo intramolecular cyclization to form annulated products. Copper-catalyzed intramolecular cyclization of 2-(N-Alkyl-N-prop-2′-ynyl)amino-N'-p-tosyl benzamides, formed via Sonogashira coupling, has been used to synthesize 2-substituted-1,2,3,4-tetrahydroquinazolinones. While this example builds the quinazoline ring itself, similar principles apply to pre-formed quinazolines. A suitably substituted this compound, for instance with a nucleophilic group at the ortho-position of the phenyl ring, could potentially undergo an intramolecular nucleophilic attack on the C-4 position of the quinazoline ring if a leaving group is present there.

Rearrangement reactions are also known within the quinazoline family. Arylsulfanyl group migrations have been documented as a method for modifying 2,4-substituted quinazolines. nih.gov Additionally, photorearrangements have been employed in synthetic pathways to access specific quinazoline isomers. scielo.br These mechanistic pathways highlight the versatility of the quinazoline scaffold in generating molecular diversity through intramolecular transformations.

Electronic and Steric Influences of Substituents on Reaction Pathways

The outcome, rate, and regioselectivity of reactions involving this compound derivatives are profoundly influenced by the electronic properties and steric bulk of substituents on both the quinazoline and the phenyl rings.

Electronic Influences : The electronic nature of substituents plays a critical role in modulating the reactivity of the molecule.

Nucleophilic Substitution : In SNAr reactions at the C-4 position, the reactivity of the amine nucleophile is affected by its electronic properties. Electron-rich amines react more readily, while electron-poor anilines (e.g., those with nitro or cyano groups) can be significantly less reactive, sometimes failing to yield a product even under forcing conditions. nih.gov

Electrophilic Substitution : Activating, electron-donating groups (e.g., -OCH₃) on the quinazoline's benzene (B151609) ring would facilitate EAS, whereas strong electron-withdrawing groups (-NO₂, -CF₃) would further deactivate the ring. chim.it

Palladium-Catalyzed Coupling : In Suzuki couplings, aryl iodides bearing electron-donating groups have been observed to give higher yields than those with electron-withdrawing groups. mdpi.com Conversely, in Buchwald-Hartwig aminations, electron-withdrawing groups on the aniline coupling partner can slow the reaction, requiring longer times or higher temperatures. nih.gov The electronic nature of the substituent at the 2-position of the quinazoline ring also influences the polarity of the C4=N3 bond. rsc.org

Steric Influences : Steric hindrance can dictate the feasibility and outcome of a reaction.

Nucleophilic Substitution : The N-arylation of 4-chloroquinazolines is sensitive to steric bulk on the aniline nucleophile. While substituents at the meta- and para-positions are well-tolerated, ortho-substituents can significantly impede the reaction. For example, reactions with 2-methoxy-N-methylaniline were slower, and reactions with 2-fluoro-N-methylaniline failed completely, highlighting the prohibitive steric effect of ortho-groups. nih.gov

Palladium-Catalyzed Coupling : The efficiency of Pd-catalyzed cross-coupling reactions often relies on the use of bulky phosphine ligands (e.g., XPhos, Buchwald ligands). youtube.com These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and can help overcome steric challenges presented by substituted substrates.

| Aniline Nucleophile (N-Methylaniline derivative) | Substituent Position | Electronic Nature | Reaction Time (Microwave, 100 °C) | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methoxy-N-methylaniline | para | Electron-donating | 10 min | 88-92% | nih.gov |

| 3-Bromo-N-methylaniline | meta | Electron-withdrawing | 10 min | 72-73% | nih.gov |

| 2-Methoxy-N-methylaniline | ortho | Electron-donating (sterically hindered) | 20 min | 84-87% | nih.gov |

| 4-Fluoro-N-methylaniline | para | Electron-withdrawing | 40 min | 75-84% | nih.gov |

| 2-Fluoro-N-methylaniline | ortho | Electron-withdrawing (sterically hindered) | 1 h (at 120 °C) | No reaction | nih.gov |

| 4-Cyano-N-methylaniline | para | Strongly electron-withdrawing | 1 h (at 120 °C) | No reaction | nih.gov |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Key Structural Elements for Biological Interactions

The biological activity of 2-phenylquinazoline (B3120039) derivatives is intrinsically linked to their core structure. The quinazoline (B50416) ring system serves as a fundamental scaffold, providing a rigid framework for the precise orientation of various substituents that interact with biological targets. One of the key strategies in designing potent agents is to explore existing drugs and prioritize privileged structural patterns. nih.gov For many quinazoline-based compounds, such as those targeting the Epidermal Growth Factor Receptor (EGFR), the central quinazoline ring plays a significant role in binding contributions toward the active site of the enzyme. nih.gov

Impact of Halogen Substituents on Molecular Recognition and Biological Activity

Halogen substituents, such as the chlorine atom in 2-(4-Chlorophenyl)quinazoline, have a profound impact on the molecule's physicochemical properties and, consequently, its biological activity. Halogens can influence a molecule's lipophilicity, electronic distribution, and ability to form halogen bonds, all of which affect molecular recognition and binding affinity. rsc.org

Studies on 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives have shown that the introduction of halogen atoms to the 2-phenyl ring can increase the binding affinity to proteins like human serum albumin (HSA). mdpi.comnih.gov This interaction is primarily driven by hydrophobic forces. mdpi.comnih.gov Research indicates that the binding affinity is enhanced as the atomic number of the halogen increases, suggesting that heavier halogens may form stronger interactions. mdpi.comnih.gov This effect is significant because protein binding can affect a drug's distribution, metabolism, and efficacy.

In the context of antiproliferative activity, small lipophilic substituents like fluorine at the para-position of benzene (B151609) rings on the quinazoline core have been shown to increase activity. nih.gov The presence of a para-chlorophenyl group has also been noted in derivatives with potent and selective toxicity against certain cancer cell lines. nih.gov

Table 1: Binding Constants of Halogen-Substituted 2-phenyl-2,3-dihydroquinazolin-4(1H)-one Derivatives with Human Serum Albumin (HSA) Data synthesized from studies on the impact of halogen substituents. mdpi.comnih.gov

| Substituent on Phenyl Ring | Binding Constant (K) at 298 K (L·mol⁻¹) |

|---|---|

| -H | 1.94 x 10⁴ |

| -F | 2.15 x 10⁴ |

| -Cl | 2.41 x 10⁴ |

| -Br | 2.48 x 10⁴ |

| -I | 2.89 x 10⁴ |

Influence of Phenyl Moiety Substituents on Activity Profiles

The substituents on the phenyl ring at the 2-position of the quinazoline scaffold are pivotal in modulating the activity profiles of these compounds. The nature, position, and electronic properties of these substituents can fine-tune the molecule's interaction with its biological target. SAR studies have demonstrated that even minor changes to the substitution pattern can lead to significant variations in potency and selectivity.

For example, in the development of quinazolinone-2-carboxamide derivatives as antimalarial agents, extensive SAR exploration was conducted on a benzoic acid moiety attached to the core structure. acs.org It was found that positioning an ether oxygen atom at a central point in the linker between the quinazolinone and the benzoic acid moieties was highly beneficial for activity. acs.org This suggests that the substituent can establish key hydrogen bond or dipole interactions with a specific geometry. acs.org

Similarly, in the design of EGFR inhibitors, merging the 4-anilino-quinazoline structural motif with other chemical moieties, such as hydroxamic acid, has led to derivatives with multitarget inhibitory activity. nih.gov The exploration of various structural patterns and substituents is a cornerstone strategy for designing potent therapeutic agents based on the quinazoline scaffold. nih.gov These studies highlight a general principle: the phenyl moiety serves as a versatile handle for introducing functional groups that can optimize interactions with the target protein, thereby enhancing the desired biological effect.

Conformational Analysis and Stereochemical Implications for Activity

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis and stereochemistry play a vital role in the activity of 2-phenylquinazoline derivatives. The relative orientation of the quinazoline core and the 2-phenyl ring can influence how the molecule fits into a binding pocket.

Modern computational techniques, particularly molecular dynamics (MD) simulations, are invaluable tools for understanding the dynamic behavior of these molecules and their complexes with target proteins. nih.gov MD simulations can be used to assess the conformational stability of ligand-enzyme complexes and to infer their dynamic behavior over time. nih.gov For instance, in silico studies of rationally designed erlotinib (B232) analogues targeting EGFR mutants have used 50-ns all-atom MD simulations to analyze the stability of the inhibitor-protein complexes. nih.gov

These computational analyses can provide insights into binding patterns and confirm that interactions are dominated by specific forces, such as van der Waals interactions over electrostatic ones. nih.gov By understanding the stable conformations and the dynamic interplay between the ligand and its target, researchers can design molecules with improved complementarity to the binding site, which is essential for achieving high potency and selectivity. acs.org

Design Principles for Modulating Specific Molecular Targets

The rational design of 2-phenylquinazoline derivatives for specific molecular targets relies on a set of established principles derived from extensive SAR studies and modern drug discovery techniques. A primary strategy involves leveraging the SAR data to rationally propose analogues of known active compounds, such as the EGFR inhibitor erlotinib. nih.gov

Key design principles include:

Scaffold Modification and Decoration: The quinazoline ring serves as a core scaffold that can be decorated with various substituents to optimize interactions. SAR studies guide the choice of substituents on both the quinazoline core and the appended phenyl rings to enhance potency and selectivity. acs.org

Target-Specific Functionalization: By understanding the topology and chemical environment of the target's binding site, functional groups can be introduced to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions, or halogen bonds). For example, a docking study was used to explore how novel 2-phenylquinazoline-4-amine derivatives could block the Nrf2-binding site of Keap1, guiding the design of potent inducers of the cytoprotective enzyme NQO1. nih.gov

Linker Optimization: In molecules where the phenylquinazoline core is connected to another pharmacophore, the nature and length of the chemical linker are critical. SAR studies have shown that modifying the linker can significantly improve biological activity by ensuring an optimal orientation of the interacting moieties. acs.org

Computational and In Silico Methods: The use of molecular docking and MD simulations allows for the virtual screening of potential candidates and provides a deeper understanding of ligand-target interactions, which helps in prioritizing compounds for synthesis and biological evaluation. nih.gov

By applying these principles, researchers have been able to significantly improve the potency of initial hit compounds, leading to the development of novel agents for various diseases. acs.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgfiveable.me QSAR models use molecular descriptors—numerical values that encode the physicochemical, topological, and electronic properties of a molecule—to predict the activity of new or untested compounds. nih.gov This approach is a cornerstone of modern drug design, facilitating the prediction of biological activities and guiding the synthesis of more effective compounds. nih.gov

For quinazoline derivatives, QSAR analyses have been successfully applied to predict their activity as inhibitors of various targets. In one study focusing on quinazoline derivatives as protein tyrosine kinase (ErbB-2) inhibitors, a QSAR model was developed using multiple linear regression. nih.gov The model revealed that certain Estate Contribution descriptors, such as SaaOE-Index and SsClE-index, were the most important in predicting inhibitory activity. nih.gov The analysis also suggested that the presence of an electron-withdrawing group at the 4th position of the quinazoline ring enhances the compound's activity. nih.gov

Another QSAR study on quinazoline derivatives with cytotoxic activity against a breast cancer cell line identified several types of descriptors as significant predictors of anticancer activity. nih.gov

Table 2: Key Molecular Descriptors in QSAR Models for Quinazoline Derivatives Data from QSAR studies on various quinazoline derivatives. nih.govnih.gov

| Descriptor Type | Example Descriptors | Associated Activity |

|---|---|---|

| Estate Contribution | SaaOE-Index, SsClE-index | Tyrosine kinase (ErbB-2) inhibition nih.gov |

| Constitutional | - | Cytotoxicity nih.gov |

| Functional | - | Cytotoxicity nih.gov |

| Chemical | - | Cytotoxicity nih.gov |

| Charge Descriptors | - | Cytotoxicity nih.gov |

These QSAR models provide valuable insights into the structural requirements for biological activity and serve as a predictive tool in the rational design of new, more potent 2-phenylquinazoline analogues.

Biological Activity Profiles and Mechanistic Insights of 2 4 Chlorophenyl Quinazoline Derivatives

Research into Anticancer Activity

The quinazoline (B50416) scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide range of biological activities, including significant anticancer properties. nih.govnih.gov Derivatives of 2-(4-Chlorophenyl)quinazoline, in particular, have been the subject of extensive research to explore their potential as therapeutic agents in oncology. These investigations have revealed that their anticancer effects are often multifaceted, involving the modulation of key cellular targets and signaling pathways that are critical for cancer cell growth and survival.

Inhibition of Tyrosine Kinase Receptors (e.g., EGFR)

A primary mechanism through which this compound derivatives exert their anticancer effects is the inhibition of tyrosine kinase receptors, with the Epidermal Growth Factor Receptor (EGFR) being a notable target. brieflands.comnih.gov EGFR is a member of the ErbB family of receptor tyrosine kinases and plays a crucial role in regulating cell proliferation, survival, and differentiation. nih.gov Dysregulation of EGFR signaling, often through mutations or overexpression, is a common driver in various solid tumors, including non-small cell lung cancer (NSCLC). brieflands.comnih.govnih.gov

Quinazoline-based compounds, such as gefitinib (B1684475) and erlotinib (B232), are established EGFR inhibitors used in cancer therapy. nih.govnih.gov Research has shown that novel 4-anilinoquinazoline (B1210976) derivatives can act as dual inhibitors of both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another key tyrosine kinase involved in tumor angiogenesis. amazonaws.com The 4-anilinoquinazoline scaffold is a basic pharmacophore for tyrosine kinase inhibitory activity. amazonaws.com For instance, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-methylpiperazin-1-yl)propoxy]quinazolin-4-amine has demonstrated potent inhibitory activity against EGFR. Furthermore, studies on anilino quinazoline-based PET probes, such as N-(3-chloro-4-fluorophenyl)-7-(2-(2-(2-(2-18F-fluoroethoxy) ethoxy) ethoxy) ethoxy)-6-methoxyquinazolin-4-amine (18F-MPG), have not only shown diagnostic potential but also therapeutic efficacy in NSCLC cells, with IC50 values in the nanomolar range. nih.gov These findings underscore the potential of the this compound core structure in the design of potent and selective EGFR tyrosine kinase inhibitors.

Table 1: EGFR Inhibitory Activity of Selected Quinazoline Derivatives

| Compound | Target Cancer Cell Line | IC50 (nM) |

| F-MPG | HCC827 (NSCLC) | 5.3 nih.gov |

| OH-MPG | HCC827 (NSCLC) | 2.0 nih.gov |

| Compound 8b | EGFR-TK | 1.37 brieflands.com |

Modulation of Cellular Signaling Pathways (e.g., TLR4)

Recent research has uncovered the immunomodulatory properties of substituted 4-aminoquinazolines, identifying them as selective ligands for Toll-like Receptor 4 (TLR4). escholarship.orgnih.govresearchgate.net TLR4 is a critical component of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the activation of inflammatory responses. frontiersin.org The activation of TLR4 signaling can trigger two distinct pathways: the MyD88-dependent pathway, which leads to the production of inflammatory cytokines, and the TRIF-dependent pathway, which results in the production of type I interferons. frontiersin.org

A high-throughput screen identified substituted 4-aminoquinazolines as small molecule activators of NF-κB, a key transcription factor downstream of TLR4. escholarship.orgnih.gov Further studies revealed that the most potent of these compounds predominantly stimulated the human TLR4/MD-2 complex, with less activity on the murine equivalent. escholarship.orgnih.govresearchgate.net This activation was found to be dependent on the co-receptor MD-2 but independent of CD14. escholarship.orgnih.gov Computational modeling suggests that these 4-aminoquinazoline compounds bind primarily to human MD-2 within the TLR4/MD-2 complex. escholarship.orgnih.gov By activating TLR4, these compounds can induce the production of cytokines such as IL-8 and IL-6, as well as type I interferons, highlighting their potential as immunotherapeutic agents or vaccine adjuvants. escholarship.orgnih.govresearchgate.net

Induction of Apoptotic Cascades in Cancer Cell Lines

A key hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in malignant cells. nih.gov Derivatives of this compound have been shown to trigger apoptotic cascades in various cancer cell lines. mdpi.com Apoptosis is a tightly regulated process involving the activation of a cascade of cysteine-aspartic proteases known as caspases. researchgate.neteuropeanreview.org

Studies on novel quinazoline derivatives have demonstrated their ability to induce apoptosis, as evidenced by the activation of caspase-3 and the degradation of nuclear chromatin. nih.gov For example, the compound 2,4-dibenzylaminoquinazoline was identified as a promising anticancer agent that induces both cytostatic and apoptotic effects. nih.gov The apoptotic activity of certain quinazoline derivatives has been linked to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.gov Furthermore, some derivatives have been shown to arrest the cell cycle at specific phases, such as the G1 or G2/M phase, which can be a prelude to apoptosis. mdpi.comnih.gov For instance, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was found to arrest the cell cycle at the G1 phase and induce apoptosis in the MCF-7 breast cancer cell line. mdpi.com

Effects on Cell Viability and Proliferation in in vitro Models

The anticancer potential of this compound derivatives is fundamentally assessed by their ability to inhibit cancer cell viability and proliferation in vitro. nih.govmdpi.com Numerous studies have reported the potent cytotoxic effects of these compounds against a panel of human cancer cell lines, including those from lung, breast, colon, and prostate cancers. nih.gov The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay is a commonly used method to evaluate the antiproliferative activity of these compounds. iajps.comresearchgate.net

Structure-activity relationship (SAR) studies have been instrumental in optimizing the cytotoxic potency of quinazoline derivatives. For example, a series of 2-chloroquinazoline (B1345744) derivatives were synthesized and evaluated, with one compound emerging as the most potent in the low micromolar range. nih.gov Similarly, novel quinazolin-4(3H)-one derivatives have been developed as histone deacetylase 6 (HDAC6) inhibitors, with some compounds showing potent antiproliferative activity in tumor cell lines such as HCT116, MCF-7, and B16. mdpi.com The IC50 values, representing the concentration required to inhibit 50% of cell growth, are a key metric in these studies and often fall within the micromolar to nanomolar range for active compounds. nih.govnih.gov

Table 2: In Vitro Antiproliferative Activity of Selected Quinazoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| Compound 16 (2-chloroquinazoline derivative) | Various tumor-derived cell lines | Micromolar range nih.gov |

| Compound 48 (6,7-disubstituted quinazoline) | Various tested cell lines | Low micromolar activity nih.gov |

| Compound 5c (quinazolin-4-(3H)-one derivative) | MCF-7 (breast cancer) | 13.7 mdpi.com |

| Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) | MCF-7 (breast cancer) | 168.78 mdpi.com |

Research into Antimicrobial Activity

In addition to their anticancer properties, quinazoline and quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activity. nih.govrphsonline.comresearchgate.net The emergence of multidrug-resistant bacterial strains has created an urgent need for the development of new antimicrobial agents, and the quinazoline scaffold has proven to be a valuable pharmacophore in this endeavor. nih.gov

Antibacterial Spectrum and Mechanisms of Action

Derivatives of this compound have been evaluated for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.govnih.goveco-vector.com Structure-activity relationship studies have indicated that substitutions at positions 2 and 3 of the quinazolinone ring, as well as the presence of halogen atoms at positions 6 and 8, can enhance antimicrobial activity. nih.gov

One study reported the synthesis of novel 3-(substituted)-2-(substituted quinazolinylamino)quinazolin-4(3H)-ones, where the compound 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one (9h) showed potent antibacterial activity against Proteus vulgaris and Bacillus subtilis. nih.gov Another class of compounds, heteroarylcyanovinyl quinazolones and quinazolone pyridiniums, have been investigated as broad-spectrum antibacterial agents. mdpi.com A particularly active compound from this series exhibited strong inhibition against MRSA and Escherichia coli with very low minimum inhibitory concentrations (MICs). mdpi.com

The proposed mechanisms of antibacterial action for quinazoline derivatives are varied. Some studies suggest that they may interact with the bacterial cell wall and DNA structures. nih.gov Preliminary investigations into the mechanism of action of certain quinazolone pyridiniums revealed that they can cause membrane damage, intercalate with intracellular DNA to inhibit replication, and induce metabolic dysfunction. mdpi.com Furthermore, it has been suggested that some derivatives may act as allosteric modulators of penicillin-binding protein 2a (PBP2a) in MRSA, leading to a bactericidal effect. mdpi.com

Table 3: Antibacterial Activity of Selected Quinazoline Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (cm) / MIC (µg/mL) |

| 9h (3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one) | Proteus vulgaris | 1.2 cm nih.gov |

| 9h (3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one) | Bacillus subtilis | 1.0 cm nih.gov |

| 19a (quinazolone pyridinium) | MRSA | 0.5 µg/mL mdpi.com |

| 19a (quinazolone pyridinium) | Escherichia coli | 0.5 µg/mL mdpi.com |

Antifungal Spectrum and Mechanisms of Action

Quinazoline derivatives are recognized for their significant antifungal properties. mdpi.comresearchgate.netnih.gov While broad studies cover various quinazolinone derivatives, specific research has pointed to the efficacy of molecules containing the this compound core. These compounds have been evaluated against a range of pathogenic fungi. mdpi.comnih.gov

The proposed mechanism for the antifungal action of some quinoline (B57606) and quinazolinone derivatives involves disruption of the fungal cell membrane. acs.org Studies on related compounds have shown that they can induce abnormal morphology in cell membranes, leading to increased permeability and the subsequent release of cellular contents, ultimately causing fungal cell death. acs.org For instance, scanning electron microscopy of fungal mycelia treated with N-(2-((6,8-dichloro-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (a complex quinazolinone derivative) revealed significant effects on mycelial morphology. mdpi.com The structure-activity relationship of quinazolinone derivatives suggests that substitutions at various positions, including the presence of a halogen atom, can enhance their antimicrobial activities. nih.gov

One study synthesized a series of pyrazolyl-quinazolin-4(3H)-ones and tested their activity against various fungal strains. researchgate.net Another investigation into triazolo-fused quinazolinones demonstrated notable activity against fungi such as Aspergillus niger, Candida albicans, and Aspergillus flavus. nih.gov

Research into Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives is a significant area of investigation. nih.govmdpi.com Compounds featuring the 2-(4-chlorophenyl) group have demonstrated notable anti-inflammatory effects compared to unsubstituted phenyl moieties. nih.gov

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide, COX-2, iNOS, IL-1β)

Derivatives of this compound have been shown to effectively inhibit key inflammatory mediators.

Nitric Oxide (NO), iNOS: Certain novel quinazoline derivatives have been found to inhibit the production of nitric oxide (NO) in a dose-dependent manner in macrophage cell lines. nih.govcore.ac.uk This inhibition is not due to a direct effect on the nitric oxide synthase (NOS) enzyme but rather to the suppression of inducible NOS (iNOS or NOS II) mRNA and protein expression. nih.govcore.ac.uk This indicates that these compounds act at the gene expression level to reduce the inflammatory response mediated by NO. nih.gov

COX-2: The cyclooxygenase-2 (COX-2) enzyme is a key target in anti-inflammatory drug design. Several studies have focused on 2,3-diaryl-4(3H)-quinazolinone derivatives as COX-2 inhibitors. impactfactor.org A molecular docking study synthesized and evaluated a series of (E)-3-(benzylideneamino)-2-(4-chlorophenyl)quinazolin-4(3H)-one derivatives, which showed potential as COX-2 inhibitors. impactfactor.org Further research has led to the design of novel quinazolinones conjugated with other molecules, such as ibuprofen (B1674241) and indole (B1671886) acetamide, to create selective COX-2 inhibitors with potent anti-inflammatory activity. nih.gov These compounds have demonstrated superior COX-2 selectivity compared to some existing nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

The table below summarizes the activity of selected quinazolinone derivatives against inflammatory mediators.

| Compound ID | Target | Activity |

| 13b | Nitric Oxide | Superior inhibition in macrophage cells compared to celecoxib. nih.gov |

| (E)-3-(2,4-dichlorobenzylideneamino)-2-(4-chlorophenyl)quinazolin-4(3H)-one (4h) | COX-2 | Predicted to act as a COX-2 inhibitor based on in silico molecular docking studies. impactfactor.org |

| Quinazolidine derivatives | iNOS (NOS II) | Suppress NOS II mRNA and protein expression in macrophage cells. nih.govcore.ac.uk |

Modulation of Nuclear Factor-κB (NF-κB) Pathway

The Nuclear Factor-κB (NF-κB) signaling pathway is a critical regulator of pro-inflammatory gene expression. mdpi.comnih.gov Inhibition of this pathway is a key strategy for developing anti-inflammatory therapies. mdpi.com Quinazoline derivatives have been identified as effective inhibitors of NF-κB activation. nih.govnih.gov

One of the most well-studied quinazoline-derived NF-κB inhibitors is EVP4593 (also known as QNZ). nih.govencyclopedia.pub Research has shown that certain (4-phenylamino)quinazoline derivatives can block the translocation of the NF-κB dimer into the nucleus, which is a crucial step in its activation, without affecting its release from the inhibitory IκB complex. nih.gov This targeted action prevents NF-κB from initiating the transcription of pro-inflammatory genes. mdpi.com Furthermore, some of these compounds were found to suppress the phosphorylation of the NF-κB-p65 subunit at a specific site (Ser468), further contributing to the inhibition of the pathway. nih.gov

Modulation of G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that are targets for a significant portion of modern pharmaceuticals. nih.gov Derivatives of this compound have been shown to modulate the activity of specific GPCRs, including the mGlu7 and 5-HT2A receptors.

mGlu7 Receptor Negative Allosteric Modulation

The metabotropic glutamate (B1630785) receptor 7 (mGlu7) is a GPCR involved in various neurological processes. Negative allosteric modulators (NAMs) are compounds that bind to a site on the receptor different from the main ligand binding site to inhibit its activity. nih.gov Research into new mGlu7 NAMs identified quinazolin-4-one derivatives as a promising scaffold. nih.govnih.gov

In a study screening a library of compounds, 2-(2-chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-one (ALX-065) was identified as a mGlu7 NAM with an IC50 value of 4.65 µM. nih.gov This discovery prompted further optimization of the quinazolinone scaffold to develop new candidates for treating neurological disorders. nih.govnih.gov

5-HT2A Receptor Antagonism

The 5-HT2A receptor, a subtype of the serotonin (B10506) receptor, is involved in a wide range of physiological and pathological processes, making it a key target for therapeutic intervention. nih.govresearchgate.net A series of quinazoline-based compounds were designed and evaluated as potential 5-HT2A receptor ligands. nih.gov

Among the synthesized compounds, N-(4-Chlorophenyl)-2-(piperazin-1-yl)quinazolin-4-amine (5o) emerged as a particularly potent and selective 5-HT2A receptor antagonist. nih.govresearchgate.net This compound exhibited a high binding affinity for the 5-HT2A receptor and showed significant selectivity over other serotonin and dopamine (B1211576) receptors. nih.govresearchgate.net

The table below details the activity of specific this compound derivatives on GPCRs.

| Compound ID | Target Receptor | Activity Type | Potency |

| 2-(2-chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-one (ALX-065) | mGlu7 | Negative Allosteric Modulator | IC50 = 4.65 µM nih.gov |

| N-(4-Chlorophenyl)-2-(piperazin-1-yl)quinazolin-4-amine (5o) | 5-HT2A | Antagonist | Ki = 14.04 ± 0.21 nM; IC50 = 1.66 µM nih.govresearchgate.net |

Other Reported Biological Activities of this compound Derivatives

Beyond the extensively studied areas of anticancer and antimicrobial research, derivatives of this compound have been investigated for a variety of other potential therapeutic applications. These explorations have revealed promising activities in antiviral, antimalarial, and anticonvulsant contexts, further highlighting the versatility of this chemical scaffold. This section details the research findings related to these additional biological activities, providing insights into the specific structural modifications that elicit these effects.

Antiviral Activity

Certain derivatives of this compound have demonstrated notable antiviral properties. A study focused on 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H)-ones identified a particularly potent compound, 3-(2-hydroxybenzylideneamino)-2-(4-chlorophenyl)-quinazoline-4(3H)-one. This derivative exhibited significant inhibitory effects against several DNA viruses.

The antiviral efficacy of this compound was evaluated against a panel of human pathogenic viruses. It was found to inhibit the replication of Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Vaccinia Virus. The selectivity index (SI), a measure of the compound's specificity for the virus over host cells, was found to be 125 for HSV-1 and HSV-2, and 250 for Vaccinia Virus. However, the majority of the synthesized compounds in this series showed weak to no activity against influenza A (H1N1 and H3N2 subtypes) and influenza B viruses.

Antiviral Activity of a this compound Derivative

| Compound Name | Virus | Selectivity Index (SI) |

|---|---|---|

| 3-(2-hydroxybenzylideneamino)-2-(4-chlorophenyl)-quinazoline-4(3H)-one | Herpes Simplex Virus-1 (KOS) | 125 |

| 3-(2-hydroxybenzylideneamino)-2-(4-chlorophenyl)-quinazoline-4(3H)-one | Herpes Simplex Virus-2 (G) | 125 |

| 3-(2-hydroxybenzylideneamino)-2-(4-chlorophenyl)-quinazoline-4(3H)-one | Vaccinia Virus | 250 |

Antimalarial Activity

The quinazolinone scaffold, particularly 2,3-disubstituted derivatives, has been a subject of interest in the search for new antimalarial agents, partly inspired by the structure of the natural product febrifugine. Research in this area has led to the synthesis and evaluation of this compound derivatives for their potential to combat malaria parasites.

In one study, a series of 2,3-substituted quinazolin-4(3H)-ones were designed and synthesized based on the structure of febrifugine. Among the synthesized compounds was 2-(4-chlorophenyl)-3-(2-hydroxy-3-(4-oxopiperidin-1-yl) propyl) quinazolin-4(3H)-one. The in vivo biological activity of these compounds was tested against Plasmodium berghei in a murine model. The entire series of synthesized 2,3-substituted quinazolin-4(3H)-one derivatives was reported to be active in this model, demonstrating the potential of this structural class, including the 2-(4-chlorophenyl) substituted analogue, as a foundation for novel antimalarial drugs. mdma.ch

Antimalarial Activity of a this compound Derivative Series

| Compound Name | Parasite | Activity Status |

|---|---|---|

| 2-(4-chlorophenyl)-3-(2-hydroxy-3-(4-oxopiperidin-1-yl) propyl) quinazolin-4(3H)-one | Plasmodium berghei | Active (as part of a series) mdma.ch |

Anticonvulsant Activity

The central nervous system (CNS) activity of quinazolinone derivatives has been a significant area of research, with a particular focus on their potential as anticonvulsant agents. This line of inquiry has been largely influenced by the structural features of methaqualone, a known sedative-hypnotic with a 2-methyl-3-aryl-4(3H)-quinazolinone core.

While numerous studies have explored the anticonvulsant properties of 2-substituted-3-aryl-4(3H)-quinazolinones, specific data for derivatives with a 2-(4-chlorophenyl) substituent are not extensively detailed in the reviewed literature. However, research on analogous structures provides valuable mechanistic insights. For instance, studies on 2-methyl-3-aryl-4(3H)-quinazolinones have shown that substitutions on the 3-aryl group can significantly impact anticonvulsant activity. Compounds with 3-o-tolyl and 3-o-chlorophenyl groups have demonstrated good protection against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet). nih.gov The anticonvulsant activity of many quinazolinone derivatives is believed to be mediated through their interaction with GABA-A receptors. mdpi.com

Although direct evidence for the anticonvulsant properties of a specific this compound derivative is not available in the cited sources, the consistent activity of the broader class of 2-substituted quinazolinones suggests that this particular scaffold warrants further investigation for potential anticonvulsant effects.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein or enzyme.

Molecular docking studies have been instrumental in evaluating the potential of quinazoline (B50416) derivatives as inhibitors for various biological targets. These studies provide binding affinity scores, typically in kcal/mol, which estimate the strength of the ligand-receptor interaction. For instance, in studies involving quinazoline derivatives targeting enzymes like Poly (ADP-ribose) polymerase-1 (PARP-1), compounds have demonstrated significant binding affinities. nih.govijmphs.com The interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking with key amino acid residues in the target's active site.

For example, docking simulations of quinazolinone-1,2,4-triazole hybrids with PARP-10 revealed binding affinities ranging from -10.4 to -10.8 kcal/mol, comparable to the standard drug Olaparib. ijmphs.com Similarly, other quinazoline derivatives designed as PARP-1 inhibitors have shown binding energies as favorable as -12.87 kcal/mol. nih.gov The 4-chlorophenyl group, in particular, can engage in specific interactions, such as halogen bonding or hydrophobic contacts, which may enhance the binding affinity and stability of the ligand-receptor complex. nih.gov These computational predictions are crucial for identifying which derivatives are most likely to exhibit potent biological activity, thereby guiding synthetic efforts.

| Compound Series | Target Protein | Reported Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Quinazolinone-1,2,4-triazole hybrids | PARP-10 | -10.4 to -10.8 | Not Specified |

| Quinazoline derivatives bearing triazole-acetamides | PARP-1 | -12.52 to -12.87 | Not Specified |

| 3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one | µ-Opioid Receptor | Comparable to Morphine and Fentanyl | Not Specified |